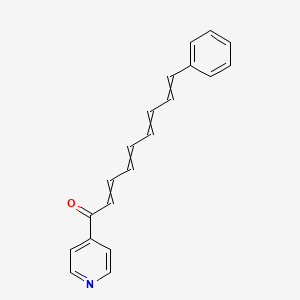![molecular formula C14H12N2O2S B14376735 3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one CAS No. 90180-53-3](/img/structure/B14376735.png)
3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The unique structure of this compound makes it a subject of interest for researchers exploring new pharmacological agents and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one involves a one-pot reaction using morpholine-4-carbothioamide, aldehyde, and chloroacetyl chloride as starting materials. This reaction is typically carried out in a microwave oven with the presence of a solid base such as magnesium oxide (MgO) in ethanol as a solvent . The reaction time is significantly reduced to about one hour compared to conventional methods, which can take up to ten hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of microwave-assisted synthesis and eco-friendly solvents like ethanol ensures a more sustainable and efficient production process . The purification of the final product is often achieved without the use of polluting solvents, making the process environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive carbon sites of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole compounds .
Scientific Research Applications
3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate different biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one: This compound shares a similar thiazole structure and exhibits comparable biological activities.
5-alkyl/arylidene-2-(morpholin/thiomorpholin-4-yl)-1,3-thiazol-4(5H)-one:
Uniqueness
3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one is unique due to its indeno-thiazole structure, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
90180-53-3 |
|---|---|
Molecular Formula |
C14H12N2O2S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
3-morpholin-4-ylindeno[1,2-c][1,2]thiazol-4-one |
InChI |
InChI=1S/C14H12N2O2S/c17-13-10-4-2-1-3-9(10)12-11(13)14(19-15-12)16-5-7-18-8-6-16/h1-4H,5-8H2 |
InChI Key |
WQOVNZWBCMYDNT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C3C(=NS2)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-3-phenyl-4H-[1,2,4]triazino[3,4-b]quinazoline-4,6(1H)-dione](/img/structure/B14376663.png)
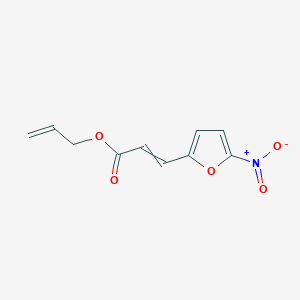

![2-[Bromo(diphenyl)stannyl]ethan-1-ol](/img/structure/B14376682.png)
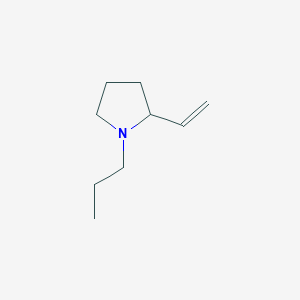
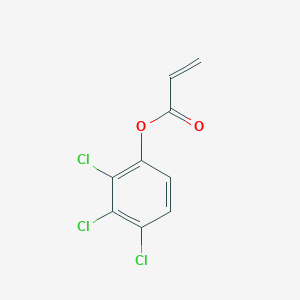
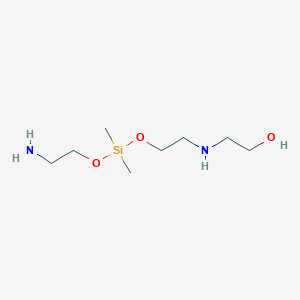
![[(3,4-Dimethoxyphenyl)methylidene]propanedial](/img/structure/B14376706.png)
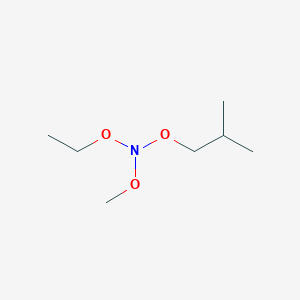
![3,6-Dimethyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14376719.png)



